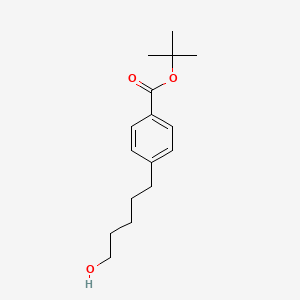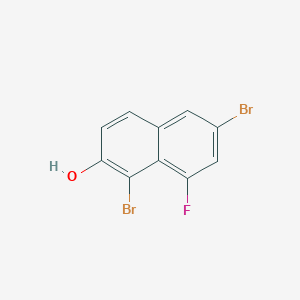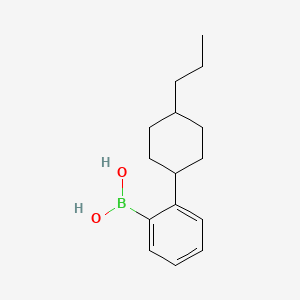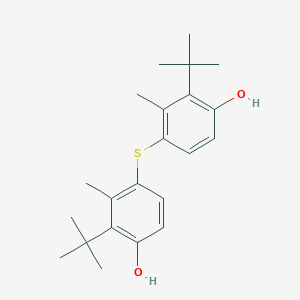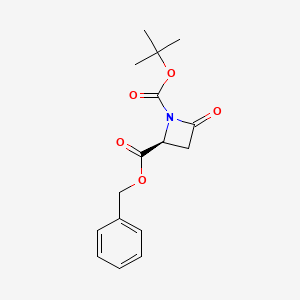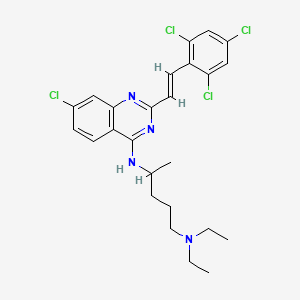
1,4-Pentanediamine, N(sup 4)-(7-chloro-2-(2-(2,4,6-trichlorophenyl)ethenyl)-4-quinazolinyl)-N(sup 1),N(sup 1)-diethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Pentanediamine, N(sup 4)-(7-chloro-2-(2-(2,4,6-trichlorophenyl)ethenyl)-4-quinazolinyl)-N(sup 1),N(sup 1)-diethyl- is a complex organic compound that features a quinazoline core substituted with a trichlorophenyl group and a pentanediamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Pentanediamine, N(sup 4)-(7-chloro-2-(2-(2,4,6-trichlorophenyl)ethenyl)-4-quinazolinyl)-N(sup 1),N(sup 1)-diethyl- typically involves multi-step organic reactions. The process may start with the preparation of the quinazoline core, followed by the introduction of the trichlorophenyl group through a substitution reaction. The final step involves the attachment of the pentanediamine chain under controlled conditions, such as specific temperature and pH.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1,4-Pentanediamine, N(sup 4)-(7-chloro-2-(2-(2,4,6-trichlorophenyl)ethenyl)-4-quinazolinyl)-N(sup 1),N(sup 1)-diethyl- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the quinazoline core or the trichlorophenyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinazoline core or the trichlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline oxides, while substitution reactions may introduce new functional groups to the quinazoline core or the trichlorophenyl group.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: The compound could be investigated for its potential as a therapeutic agent.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 1,4-Pentanediamine, N(sup 4)-(7-chloro-2-(2-(2,4,6-trichlorophenyl)ethenyl)-4-quinazolinyl)-N(sup 1),N(sup 1)-diethyl- exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Pentanediamine, N(sup 4)-(7-chloro-2-(2-(2,4,6-trichlorophenyl)ethenyl)-4-quinazolinyl)-N(sup 1),N(sup 1)-dimethyl-
- 1,4-Pentanediamine, N(sup 4)-(7-chloro-2-(2-(2,4,6-trichlorophenyl)ethenyl)-4-quinazolinyl)-N(sup 1),N(sup 1)-diethyl-
Uniqueness
The uniqueness of 1,4-Pentanediamine, N(sup 4)-(7-chloro-2-(2-(2,4,6-trichlorophenyl)ethenyl)-4-quinazolinyl)-N(sup 1),N(sup 1)-diethyl- lies in its specific substitution pattern and the presence of both a quinazoline core and a trichlorophenyl group. This combination of structural features may confer unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
CAS No. |
69258-57-7 |
|---|---|
Molecular Formula |
C25H28Cl4N4 |
Molecular Weight |
526.3 g/mol |
IUPAC Name |
4-N-[7-chloro-2-[(E)-2-(2,4,6-trichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine |
InChI |
InChI=1S/C25H28Cl4N4/c1-4-33(5-2)12-6-7-16(3)30-25-20-9-8-17(26)15-23(20)31-24(32-25)11-10-19-21(28)13-18(27)14-22(19)29/h8-11,13-16H,4-7,12H2,1-3H3,(H,30,31,32)/b11-10+ |
InChI Key |
ZDUYNZXUTJDJHX-ZHACJKMWSA-N |
Isomeric SMILES |
CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=CC(=C2)Cl)/C=C/C3=C(C=C(C=C3Cl)Cl)Cl |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=CC(=C2)Cl)C=CC3=C(C=C(C=C3Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3S)-3-(methylsulfonyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl methanesulfonate](/img/structure/B14143526.png)
![3,5-ditert-butyl-N-[6-(dimethylamino)-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-4-hydroxybenzamide](/img/structure/B14143528.png)
![[(2R,3S)-3-(methylsulfonyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl methanesulfonate](/img/structure/B14143538.png)
![(5-bromo-2-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)(4-methylphenyl)methanone](/img/structure/B14143546.png)
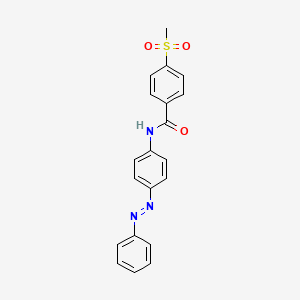
![6-(biphenyl-4-yl)-2-(4-methoxyphenyl)-1-methyl-1H-imidazo[1,2-a]imidazole](/img/structure/B14143553.png)

![2-(4-Chloro-phenyl)-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-acetamide](/img/structure/B14143568.png)
